molecular formula C7H5NOS B1273295 2-Acetyl-5-cyanothiophene CAS No. 88653-55-8

2-Acetyl-5-cyanothiophene

Cat. No. B1273295
CAS RN: 88653-55-8
M. Wt: 151.19 g/mol
InChI Key: VSHPLUBHIUFLES-UHFFFAOYSA-N
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Description

2-Acetyl-5-cyanothiophene is a heterocyclic compound with the molecular formula C7H5NOS and a molecular weight of 151.186 . It belongs to the thiophene family.


Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of interest in recent years . A novel thiophene-containing compound, 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, was synthesized by reaction of malononitrile with CS2 in the presence of K2CO3 under reflux in DMF and the subsequent reaction with chloroacetone followed by cyclization .


Molecular Structure Analysis

The molecular structure of 2-Acetyl-5-cyanothiophene has been determined using various spectroscopic techniques and elemental analysis . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

The microwave spectrum of 2-acetyl-5-methylthiophene (2A5MT) was recorded using a molecular jet Fourier transform microwave spectrometer working in the frequency range of 2 to 26.5 GHz .


Physical And Chemical Properties Analysis

2-Acetyl-5-cyanothiophene has a molecular weight of 151.186 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Acetyl-5-cyanothiophene serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity with different reagents allows for the formation of thiophene rings, which are crucial in pharmaceuticals and agrochemicals .

Organic Semiconductors

Due to its conjugated system, 2-Acetyl-5-cyanothiophene is studied for use in organic semiconductors. Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

Molecular Structure Optimization

Researchers utilize 2-Acetyl-5-cyanothiophene to optimize molecular structures in drug design. Its molecular framework is modified to improve interaction with biological targets .

Cytotoxicity Assays

This compound is used in cytotoxicity assays to evaluate the therapeutic potential of new drugs. Its structural analogs are synthesized and tested against various cancer cell lines .

Charge Transfer Materials

The compound’s ability to facilitate charge transfer makes it a candidate for developing materials that require efficient electron transport, such as in dye-sensitized solar cells .

Analytical Chemistry

In analytical chemistry, 2-Acetyl-5-cyanothiophene can be used as a standard or reference compound in mass spectrometry to identify and quantify other substances .

Intramolecular Charge Transfer Studies

The compound is also used in studies to understand intramolecular charge transfer (ICT) mechanisms, which are fundamental in the development of photonic and electronic devices .

Material Science

Lastly, 2-Acetyl-5-cyanothiophene is involved in material science research, particularly in the development of new materials with specific optical or electrical properties .

Safety And Hazards

2-Acetyl-5-cyanothiophene is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Future Directions

The global 2-Acetyl-5-cyanothiophene market is expected to reach a certain value by 2027, with a certain CAGR from 2020 to 2027 .

properties

IUPAC Name

5-acetylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHPLUBHIUFLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372663
Record name 2-ACETYL-5-CYANOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylthiophene-2-carbonitrile

CAS RN

88653-55-8
Record name 2-ACETYL-5-CYANOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetylthiophene-2-carbonitrile
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